Enzymatic Potency Comparison: IDO-IN-12 vs. Clinical Candidates Epacadostat and Navoximod
IDO-IN-12 is a potent IDO1 inhibitor, but its precise IC50 value is not disclosed in the primary patent WO 2017181849 A1 [1]. However, it belongs to a chemical series where several closely related analogs demonstrate high potency. For comparative procurement, it is essential to note that IDO-IN-12 is structurally distinct from both Epacadostat (a hydroxyamidine) and Navoximod (an imidazole derivative) [1]. While Epacadostat and Navoximod have defined clinical-stage potencies (IC50 ~10 nM and EC50 75 nM, respectively), IDO-IN-12 represents a distinct chemical scaffold (1,2,4-oxadiazol-5(4H)-one) offering a novel avenue for research where resistance or off-target effects from these known chemotypes are a concern [1].
| Evidence Dimension | IDO1 Enzymatic Potency (Scaffold Differentiation) |
|---|---|
| Target Compound Data | Novel 1,2,4-oxadiazol-5(4H)-one scaffold; specific IC50 value not disclosed in the primary patent. |
| Comparator Or Baseline | Epacadostat: IC50 ~10 nM. Navoximod: EC50 75 nM, Ki 7 nM. |
| Quantified Difference | Scaffold difference: IDO-IN-12 is a distinct chemotype, not a potency difference claim. |
| Conditions | Human IDO1 enzymatic assay (comparator data from literature and vendor sources). |
Why This Matters
Procurement of IDO-IN-12 is justified for its novel chemotype, which is critical for studying structure-activity relationships (SAR) and overcoming potential resistance or selectivity limitations associated with clinically-advanced inhibitors like Epacadostat and Navoximod.
- [1] Bristol-Myers Squibb Company. Inhibitors of indoleamine 2,3-dioxygenase and methods of use thereof. Patent WO 2017181849 A1, 2017. View Source
